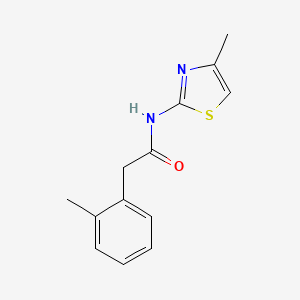
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. MTAA is a member of the thiazole class of compounds and has been studied for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the body, including the GABA and glutamate receptors. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a number of pharmacological properties that make it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are a number of potential future directions for research involving 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
合成法
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-methyl-2-thiazolamine to yield the final product, this compound.
科学的研究の応用
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZHRGUNRVZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)

![(3S)-1-[2-amino-7-(pyrazin-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5465635.png)
![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)

![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)

![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
![N-cyclopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5465740.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B5465745.png)